1-(4-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol
Description
1-(4-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol is a structurally unique compound featuring a pyrrole ring substituted with a methylthiophenyl group and an ethanol moiety. The pyrrole ring, a five-membered aromatic heterocycle, may contribute to hydrogen bonding or π-π stacking interactions. While direct data on this compound are absent in the provided evidence, insights from structurally related compounds (Table 1) allow for comparative analysis.
Properties
Molecular Formula |
C13H15NOS |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C13H15NOS/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h3-9,14-15H,1-2H3 |
InChI Key |
WCHJZCVEGMVFER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)(C2=CC=CN2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs from the evidence are compared below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Aromatic vs. Saturated Rings :
- The target compound’s pyrrole ring (aromatic) contrasts with the saturated pyrrolidine in . Aromatic rings enhance π-π interactions, whereas saturated systems (e.g., pyrrolidine) may improve conformational flexibility .
Substituent Effects: Methylthio (-SMe) vs. Methyl (-Me): The methylthio group in the target compound is more polarizable and electron-donating than the methyl group in 1-(4-Methylphenyl)-1-propanol . This could increase lipophilicity and metabolic stability. Sulfonyl (-SO₂) vs. Thioether (-SMe): Sulfonyl groups () are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methylthio .
Functional Group Impact: Ethanol vs. propanol (): Ethanol’s shorter chain may reduce steric hindrance and increase solubility compared to propanol. Thiourea () vs.
Table 2: Inferred Properties of Target Compound vs. Analogs
Notes:
- Anti-inflammatory Potential: Pyrrole derivatives like Compound 11a () exhibit anti-inflammatory activity, suggesting the target compound’s pyrrole ring may confer similar properties .
- Electronic Effects : The methylthio group’s electron-donating nature could stabilize radical intermediates or enhance binding to sulfur-containing biological targets.
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